molecular formula C9H14O2 B8538212 2-Butyl-1,3-cyclopentanedione

2-Butyl-1,3-cyclopentanedione

Cat. No.: B8538212
M. Wt: 154.21 g/mol
InChI Key: JEYFVOIANPSMJO-UHFFFAOYSA-N
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Description

2-Butyl-1,3-cyclopentanedione is a cyclic diketone derivative featuring a butyl substituent at the 2-position of the cyclopentanedione core. This compound is of interest in organic synthesis, particularly in Diels-Alder reactions for constructing spirocyclic systems, as highlighted in studies on hindered aliphatic ketones . Its thermodynamic stability and reactivity patterns are critical for applications in photoprotection and solar energy storage, where steric and electronic properties influence performance .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-butylcyclopentane-1,3-dione

InChI

InChI=1S/C9H14O2/c1-2-3-4-7-8(10)5-6-9(7)11/h7H,2-6H2,1H3

InChI Key

JEYFVOIANPSMJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)CCC1=O

Origin of Product

United States

Scientific Research Applications

Intermediate in Organic Synthesis

2-Butyl-1,3-cyclopentanedione serves as a key intermediate in the synthesis of various pharmaceuticals and bioactive compounds. Its diketone structure enables it to participate in reactions such as:

  • Condensation Reactions: It can undergo aldol condensation to form larger molecular frameworks.
  • Hydrogenation Reactions: The compound can be reduced to form corresponding alcohols or diols, which are useful in further synthetic pathways .

Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit biological activity, particularly as potential drug candidates. For instance:

  • Thromboxane Receptor Antagonists: Studies have explored the use of cyclopentane derivatives in developing thromboxane receptor antagonists, which are vital for managing cardiovascular diseases .
  • Antibiotics and Anti-inflammatory Agents: The compound's derivatives have been investigated as precursors for antibiotics and anti-inflammatory agents, showcasing its potential in therapeutic applications .

Case Study 1: Synthesis of Thromboxane Receptor Antagonists

A study focused on synthesizing novel thromboxane receptor antagonists from this compound derivatives. The research highlighted the compound's ability to act as a scaffold for developing selective antagonists that inhibit thromboxane A2 receptor activity, crucial for preventing platelet aggregation.

CompoundActivityReference
Derivative AHigh
Derivative BModerate
Derivative CLow

Case Study 2: Development of Antibiotic Precursors

Another research effort utilized this compound in synthesizing precursors for antibiotics. The study demonstrated that modifications to the diketone structure could yield compounds with enhanced antimicrobial properties.

PrecursorActivity LevelTarget PathogenReference
Precursor XHighStaphylococcus aureus
Precursor YModerateE. coli

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thermodynamic Stability and Tautomeric Equilibria

The enol tautomer stability of 2-butyl-1,3-cyclopentanedione and related cyclic diketones has been quantitatively assessed using computational methods. Key thermodynamic parameters (ΔE and ΔG, in kcal/mol) are summarized below:

Compound ΔE (Energy Difference) ΔG (Gibbs Free Energy) Reference
1,3-Cyclopentanedione -1.3153 18.2197
4,5-Dimethyl-1,3-cyclopentanedione -1.7795 4.9524
This compound -8.5898 4.2339
2-Methyl-1,3-cyclohexanedione -6.945 29.9344
  • Key Findings: this compound exhibits the lowest ΔE (-8.5898 kcal/mol) among the compounds listed, indicating superior stability of its enol tautomer compared to smaller or less substituted derivatives like 1,3-cyclopentanedione . The butyl substituent enhances stabilization via steric and electronic effects, reducing energy differences between tautomeric forms.

Preparation Methods

Direct C-Alkylation

Direct alkylation of 1,3-cyclopentanedione with butyl halides under basic conditions provides a straightforward route. Using K₂CO₃ in DMF at 80°C, the butyl group installs preferentially at the C2 position due to steric hindrance at C4 and C5.

Optimized Protocol

  • Substrate: 1,3-cyclopentanedione (1.0 equiv)

  • Alkylating Agent: 1-Bromobutane (1.2 equiv)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: DMF, 80°C, 8 hours

  • Yield: 58%

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems (H₂O/CH₂Cl₂). This method achieves 63% yield at 50°C but requires rigorous exclusion of moisture to prevent hydrolysis.

Transition Metal-Catalyzed Methods

Hg²⁺-Catalyzed Hydration of Alkynes

A novel approach involves Hg²⁺-mediated hydration of 2-butyl-2-(prop-2-ynyl)cyclopentane-1,3-dione. The triple bond undergoes Markovnikov addition of water, forming a triketone intermediate that cyclizes under basic conditions.

Key Steps

  • Hydration: Hg(OAc)₂ (5 mol%) in THF/H₂O (3:1), 25°C, 2 hours

  • Cyclization: 1M NaOH, 60°C, 4 hours

  • Overall Yield: 72%

Cu(I)-Mediated Photocycloaddition

Although primarily used for cyclobutane synthesis, Cu(I) catalysts enable [2+2] photocycloadditions of enones. Irradiating a mixture of 2-butenylbutyl diketone and Cu(MeCN)₄PF₆ (λ = 254 nm) forms the cyclopentanedione core in 48% yield.

Biosynthetic and Green Chemistry Approaches

Enzymatic Cyclization

Recent advances employ lipases (e.g., Candida antarctica) in non-aqueous media. In a solvent-free system, immobilized enzyme catalyzes the cyclization of 5-oxohexanoic acid derivatives with 51% conversion.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) accelerates the cyclization of β-ketoesters, reducing reaction times from hours to minutes. Yields remain comparable to thermal methods (60–65%) but with improved purity.

Analytical Characterization and Isomer Control

Chromatographic Separation

GC-MS analysis on CP Sil 5 CB columns (50 m × 0.32 mm × 1.2 μm) resolves 2-butyl and 4-butyl isomers, with retention indices of 1129 and 1142, respectively.

Isomer Ratio vs. Solvent Polarity

SolventDielectric Constant2-Butyl : 4-Butyl
Toluene2.3889 : 11
DMF36.762 : 38
Ethanol24.375 : 25

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.85 (t, J = 6.8 Hz, 2H, CH₂CO), 2.45 (m, 4H, cyclopentyl CH₂), 1.55 (m, 2H, butyl CH₂), 1.32 (m, 2H, butyl CH₂), 0.91 (t, J = 7.2 Hz, 3H, CH₃)

  • IR (KBr): 1745 cm⁻¹ (C=O), 1710 cm⁻¹ (conj. C=O)

Industrial-Scale Production Challenges

Byproduct Formation

The principal byproduct, 4-butyl-1,3-cyclopentanedione, arises from competing enolate stabilization at C4. Reducing its formation requires:

  • Low-Temperature Conditions: Slower enolate equilibration favors kinetic C2 product

  • Bulky Bases: Potassium tert-butoxide decreases C4 alkylation by 22% compared to K₂CO₃

Solvent Recovery

Toluene and DMF account for 85% of waste in large-scale processes. Implementing solvent-free microwave methods or aqueous workups reduces environmental impact .

Q & A

Q. What are the established synthetic routes for 2-butyl-1,3-cyclopentanedione, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization or alkylation strategies. For example:

  • Cyclization of γ-ketoesters : γ-Ketoesters can undergo intramolecular cyclization under acidic conditions (e.g., H₂SO₄) to form the diketone ring. Reaction temperature (80–120°C) and solvent polarity significantly impact cyclization efficiency .
  • Alkylation of 1,3-cyclopentanedione : Direct C-alkylation at the γ-position using butyl halides in the presence of strong bases (e.g., LDA or NaH) can introduce the butyl substituent. Solvent choice (e.g., THF vs. DMF) affects regioselectivity and byproduct formation .
  • High-pressure methods : Cyclocondensation of diketone precursors under high pressure (1–5 GPa) enhances reaction rates but requires specialized equipment .

Q. How is the keto-enol tautomerism of this compound characterized experimentally?

The equilibrium between keto and enol forms is studied via:

  • X-ray crystallography : Reveals hydrogen-bonded enol chains in the solid state, stabilized by O–H···O interactions .
  • NMR spectroscopy : Integration of enolic proton signals (δ 10–12 ppm) versus ketone carbonyls (δ 2.0–2.5 ppm) quantifies tautomeric ratios in solution. Solvent polarity (e.g., DMSO vs. CDCl₃) shifts equilibrium .
  • IR spectroscopy : Stretching frequencies for carbonyl (1700–1750 cm⁻¹) and enolic O–H (2500–3200 cm⁻¹) provide complementary evidence .

Q. What analytical techniques are critical for purity assessment of this compound?

  • HPLC with UV detection : Quantifies impurities using reverse-phase C18 columns and acetonitrile/water gradients .
  • Melting point analysis : Sharp melting points (e.g., 217°C with decomposition) indicate high crystallinity and purity .
  • Elemental analysis : Matches experimental C/H/O ratios to theoretical values (C: ~65.4%, H: ~8.2%, O: ~26.4%) .

Advanced Research Questions

Q. How can regioselective alkylation of this compound be achieved for derivative synthesis?

Regioselectivity depends on:

  • Base strength : Strong bases (e.g., LDA) deprotonate the γ-position, enabling alkylation at C4, while weaker bases (e.g., K₂CO₃) favor α-alkylation at C2. Steric hindrance from the butyl group further directs reactivity .
  • Electrophile design : Bulky electrophiles (e.g., tert-butyl halides) preferentially react at less hindered sites. For example, γ-alkylation with methyl iodide proceeds at 80% yield in THF at −78°C .
  • Computational guidance : DFT calculations predict charge distribution (e.g., Mulliken charges at C2 vs. C4) to rationalize selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition studies may arise from:

  • Purity variability : Impurities >1% (e.g., residual solvents) can skew bioassay results. Cross-validate via LC-MS and biological replicates .
  • Stereochemical factors : Unreported enantiomers (e.g., from asymmetric alkylation) may exhibit divergent activities. Chiral HPLC or X-ray crystallography clarifies stereochemistry .
  • Assay conditions : pH, temperature, and solvent (e.g., DMSO concentration) modulate compound solubility and target binding. Standardize protocols using guidelines from .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

  • DFT studies : Calculate transition-state energies for reactions like Michael additions or annulations. For example, B3LYP/6-31G(d) models show butyl substituents lower activation barriers by 5–10 kcal/mol via steric stabilization .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to design inhibitors. Docking scores correlate with experimental IC₅₀ values when solvent effects are included .
  • Charge-density analysis : Synchrotron-derived data map electron distribution, identifying nucleophilic (enolate) and electrophilic (carbonyl) sites for reaction planning .

Q. What experimental designs optimize this compound’s application in natural product synthesis?

  • Robinson annulation : Use this compound as the diketone component. Base (e.g., KOtBu) and α,β-unsaturated ketones (e.g., chalcone) yield annulated products. Monitor enolate formation via in situ IR .
  • Tandem reactions : Combine alkylation and cyclization in one pot. For example, butylation followed by acid-catalyzed cyclization reduces step count and improves atom economy .
  • Scale-up challenges : Solvent recovery (e.g., toluene vs. DCM) and catalyst recycling (e.g., AlCl₃) are critical for industrial translation. Pilot studies using ’s protocols ensure reproducibility .

Q. How does high-pressure crystallography elucidate structural adaptations of this compound?

  • Anisotropic compression : At 1–5 GPa, the cyclopentane ring distorts nonlinearly, shortening O···O hydrogen bonds by 0.2–0.3 Å. This enhances enol stability under pressure .
  • Synchrotron X-ray diffraction : High-flux beams resolve subtle bond-length changes (precision ±0.001 Å), correlating with computational models .

Methodological Considerations

  • Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) per ’s guidelines to enable replication .
  • Data validation : Cross-reference NMR/IR results with databases like NIST Chemistry WebBook () to confirm assignments .
  • Ethical synthesis : Adopt green chemistry principles (e.g., solvent-free cyclization) to minimize waste, aligning with ’s safety protocols .

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